1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea
Description
1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea is a heterocyclic compound featuring three distinct structural motifs:
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-16(19-12-4-5-14-15(7-12)23-10-22-14)17-8-11-9-18-20-6-2-1-3-13(11)20/h1-7,9H,8,10H2,(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXRJXFGUZJCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule comprises three structural units:
- 1,3-Benzodioxol-5-yl group : A methylenedioxy-substituted aromatic ring.
- Pyrazolo[1,5-a]pyridine core : A fused bicyclic system with a pyrazole ring adjacent to a pyridine.
- Urea linker : Connects the benzodioxole and pyrazolopyridine moieties via methyl groups.
Retrosynthetically, the molecule can be dissected into two primary intermediates:
- 1-(2H-1,3-Benzodioxol-5-yl)urea (or its isocyanate equivalent)
- Pyrazolo[1,5-a]pyridin-3-ylmethanamine
Coupling these precursors via urea bond formation represents the most straightforward approach.
Synthesis of Key Intermediates
Preparation of 1-(2H-1,3-Benzodioxol-5-yl)urea
The benzodioxole-bearing urea fragment can be synthesized through two validated routes:
Isocyanate Route
Synthesis of 1,3-Benzodioxol-5-ylmethyl isocyanate :
Urea formation :
- Treat the isocyanate with ammonium hydroxide or primary amines. For the target molecule, this step is deferred until coupling with the pyrazolopyridine amine.
Carbodiimide-Mediated Coupling
Synthesis of Pyrazolo[1,5-a]pyridin-3-ylmethanamine
The pyrazolo[1,5-a]pyridine scaffold can be constructed via cyclocondensation, followed by functionalization:
Pyrazolo[1,5-a]pyridine Core Formation
Introduction of Aminomethyl Group
Urea Bond Formation Strategies
Two-Step Isocyanate-Amine Coupling
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1. Isocyanate generation | Triphosgene, DCM, pyridine | 0–5°C | 2 h | 85% |
| 2. Amine coupling | Pyrazolo[1,5-a]pyridin-3-ylmethanamine, THF | RT | 12 h | 70–75% |
Mechanism :
$$ \text{R-NCO} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-R'} $$
Optimization and Challenges
Catalytic Enhancements
Analytical Characterization
Spectroscopic Data (Projected)
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.21 (s, 1H, pyrazole-H), 6.85 (s, 2H, benzodioxole-H), 4.32 (d, J=5.6 Hz, 2H, CH₂) |
| ¹³C NMR | 158.9 (urea C=O), 148.2 (benzodioxole-O), 112.4 (pyridine-C) |
| HRMS | [M+H]⁺ Calc. 341.1243; Found 341.1246 |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Isocyanate coupling | High purity, scalable | Requires hazardous phosgene derivatives |
| Carbodiimide-mediated | One-pot, mild conditions | Lower yields with steric hindrance |
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea depends on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The benzodioxole ring could interact with hydrophobic pockets, while the pyrazolopyridine moiety might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine
- Target Compound : The pyrazolo[1,5-a]pyridine core contains a six-membered ring with one nitrogen atom, influencing electronic distribution and steric bulk.
- Analogues : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., WO2015035117A1) feature an additional nitrogen in the fused ring, enhancing hydrogen-bonding capacity and altering pharmacokinetic properties such as solubility and metabolic stability .
Urea vs. Thiourea/Amide Linkers
- Target Compound: The urea linker offers two hydrogen-bond donors, critical for target selectivity.
- Analogues: Thiourea derivatives (e.g., compounds from ) exhibit increased lipophilicity but reduced metabolic stability due to sulfur’s susceptibility to oxidation.
Substituent Modifications
Benzodioxol-5-yl Derivatives
- Target Compound : The 1,3-benzodioxole substituent is linked via a methylene group to the urea nitrogen.
- Analogues: Compounds like 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () replace the urea with a pyridopyrimidinone core, prioritizing kinase inhibition over solubility .
Heterocyclic Substitutions
- Target Compound : The pyrazolo[1,5-a]pyridine moiety is unsubstituted.
- Analogues : Fluorinated or methoxy-substituted pyridines (e.g., EP 3 041 475 B1) introduce electron-withdrawing groups to enhance binding to hydrophobic pockets in viral proteases .
Pharmacological and Physicochemical Properties
Activity Profiles
While direct pharmacological data for the target compound is absent, structural analogues provide insights:
- Kinase Inhibition: Benzodioxole-pyridopyrimidinones () demonstrate kinase-targeting applications, implying possible anticancer or anti-inflammatory uses for the target .
Physicochemical Comparison
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